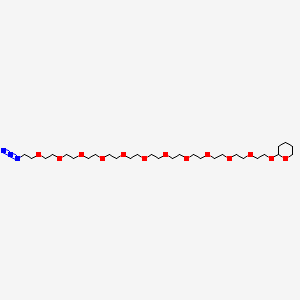![molecular formula C17H22O8 B11929036 [(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSDB 3486, also known as Nivalenol monoacetate or Fusarenon X, is a chemical compound with the molecular formula C17H22O8 and a molecular weight of 354.35 g/mol . It is a mycotoxin produced by certain species of Fusarium fungi and is known for its toxicological effects.
Preparation Methods
The preparation of HSDB 3486 involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of dilute hydrochloric acid for digestion, followed by filtration and analysis using atomic absorption spectrophotometry . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
HSDB 3486 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of HSDB 3486.
Scientific Research Applications
HSDB 3486 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of mycotoxin production and its effects on various biological systems. In biology, it is used to investigate its toxicological effects on cells and organisms. In medicine, HSDB 3486 is studied for its potential therapeutic applications, including its use as a sedative and hypnotic agent . In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of HSDB 3486 involves its interaction with the gamma-aminobutyric acid receptor subtype A (GABAA)-mediated ion channels. By increasing chloride ion influx through these channels, HSDB 3486 induces central nervous system depression . This mechanism is similar to that of propofol, but HSDB 3486 has been engineered to provide clinically meaningful improvements, such as reduced local pain during injection and potentially less respiratory depression .
Comparison with Similar Compounds
HSDB 3486 is similar to other compounds like propofol and other 2,6-disubstituted phenol derivatives. it is unique due to its specific chemical structure, which includes a single-configuration R-designation chiral center and a terminal cyclopropyl group . This unique structure enhances its pharmacological and physicochemical properties, making it a promising candidate for further research and clinical applications.
List of Similar Compounds::- Propofol
- 2,6-Disubstituted phenol derivatives
HSDB 3486 stands out due to its improved therapeutic index and reduced side effects compared to similar compounds .
Properties
Molecular Formula |
C17H22O8 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12+,13-,14-,15-,16-,17+/m1/s1 |
InChI Key |
XGCUCFKWVIWWNW-JHLSVGAZSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)



![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

